Unique Monobromo-Diethoxy Substitution Pattern Enables Selective Cross-Coupling vs. Symmetrical Dibromo Analogs
5-Bromo-2,2'-diethoxy-4,5'-bipyridine contains a single bromine atom at the 5-position, contrasting with the symmetrically 5,5'-dibrominated analog (5,5'-dibromo-2,2'-bipyridine, CAS 15862-18-7) which possesses two reactive bromine sites [1]. The monobromo substitution allows for regioselective Suzuki, Stille, or Sonogashira couplings without the complexity of differentiating two identical reactive handles, a well-established advantage in the stepwise functionalization of bipyridine scaffolds [2]. In contrast, 5,5'-dibromo-2,2'-bipyridine (MW 313.98, purity 99%) requires careful stoichiometric control or orthogonal protection strategies to achieve monofunctionalization, often resulting in lower yields of the desired mono-coupled product [1].
| Evidence Dimension | Number of reactive bromine handles |
|---|---|
| Target Compound Data | 1 (at 5-position) |
| Comparator Or Baseline | 5,5'-dibromo-2,2'-bipyridine: 2 (at 5- and 5'-positions) |
| Quantified Difference | Target has 50% fewer bromine sites, eliminating statistical mixtures in mono-functionalization |
| Conditions | Structural comparison; synthetic utility in cross-coupling reactions |
Why This Matters
For procurement, a monobromo bipyridine eliminates the need for additional synthetic steps to differentiate two identical bromines, reducing both reagent cost and purification burden.
- [1] Schwab, P. F. H.; Fleischer, F.; Michl, J. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. J. Org. Chem. 2002, 67, 443-449. View Source
- [2] Nature Protocols. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. 2017. doi:10.1038/nprot.2017.012. View Source
